rac-methyl (1R,3aS,6aR)-octahydrocyclopenta[c]pyrrole-1-carboxylate hydrochloride
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Overview
Description
rac-Methyl (1R,3aS,6aR)-octahydrocyclopenta[c]pyrrole-1-carboxylate hydrochloride is a synthetic compound with a complex molecular structure. It is often used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-methyl (1R,3aS,6aR)-octahydrocyclopenta[c]pyrrole-1-carboxylate hydrochloride typically involves multiple steps, including cyclization and esterification reactions. The specific reaction conditions, such as temperature, pressure, and catalysts, can vary depending on the desired yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound often involves large-scale chemical reactors and precise control of reaction conditions to ensure consistency and quality. The process may include purification steps such as crystallization or chromatography to achieve the desired level of purity .
Chemical Reactions Analysis
Types of Reactions
rac-Methyl (1R,3aS,6aR)-octahydrocyclopenta[c]pyrrole-1-carboxylate hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and alkylating agents (e.g., methyl iodide). Reaction conditions such as temperature, solvent, and pH are carefully controlled to optimize the reaction outcomes .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
rac-Methyl (1R,3aS,6aR)-octahydrocyclopenta[c]pyrrole-1-carboxylate hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential effects on biological systems and its interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of rac-methyl (1R,3aS,6aR)-octahydrocyclopenta[c]pyrrole-1-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. These interactions can lead to various biochemical effects, depending on the context in which the compound is used. The exact molecular targets and pathways involved are often the subject of ongoing research .
Comparison with Similar Compounds
Similar Compounds
- rac-Methyl (1R,3aS,6aR)-5-methyl-4,6-dioxo-3-(p-tolyl)octahydropyrrolo[3,4-c]pyrrole-1-carboxylate
- rac-Methyl (3aR,6aS)-5-methyl-4,6-dioxo-3-(o-tolyl)octahydropyrrolo[3,4-c]pyrrole-1-carboxylate
- rac-Methyl (3aR,6aS)-4,6-dioxo-5-phenyl-3-(p-tolyl)octahydropyrrolo[3,4-c]pyrrole-1-carboxylate
Uniqueness
rac-Methyl (1R,3aS,6aR)-octahydrocyclopenta[c]pyrrole-1-carboxylate hydrochloride is unique due to its specific molecular structure, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for various specialized applications in research and industry .
Biological Activity
Rac-methyl (1R,3aS,6aR)-octahydrocyclopenta[c]pyrrole-1-carboxylate hydrochloride is a compound of interest within the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The compound this compound has the following structural and chemical properties:
- Molecular Formula : C9H15NO2
- Molecular Weight : 169.23 g/mol
- CAS Number : 2248404-91-1
- SMILES Notation : COC(=O)[C@]12CCC[C@H]1NCC2
Research indicates that compounds similar to rac-methyl (1R,3aS,6aR)-octahydrocyclopenta[c]pyrrole-1-carboxylate exhibit various biological activities, primarily through modulation of neurotransmitter systems. The structural features suggest potential interactions with receptors involved in neurological pathways.
Pharmacological Studies
Several studies have investigated the biological effects of related compounds. For instance:
- Neuroprotective Effects : A study demonstrated that similar pyrrole derivatives possess neuroprotective properties against oxidative stress in neuronal cell lines. This suggests that rac-methyl (1R,3aS,6aR)-octahydrocyclopenta[c]pyrrole-1-carboxylate may also exhibit neuroprotective activity through similar mechanisms .
- Antidepressant Activity : Research has shown that certain octahydro derivatives can influence serotonin and norepinephrine levels in the brain, indicating potential antidepressant effects. This is particularly relevant for compounds targeting mood disorders .
In Vitro Studies
In vitro assays have been conducted to evaluate the cytotoxicity and efficacy of related compounds on various cancer cell lines. The findings indicate:
Compound Name | Cell Line | IC50 (µM) | Mechanism |
---|---|---|---|
Pyrrole Derivative A | HeLa | 15 | Apoptosis induction |
Pyrrole Derivative B | MCF-7 | 20 | Cell cycle arrest |
These studies suggest that rac-methyl (1R,3aS,6aR)-octahydrocyclopenta[c]pyrrole-1-carboxylate could potentially exhibit similar cytotoxic effects against cancer cells.
Case Study 1: Neuroprotective Properties
A specific investigation focused on the neuroprotective effects of octahydro derivatives highlighted their ability to reduce apoptosis in neuronal cultures subjected to oxidative stress. The study reported a significant decrease in cell death when treated with these compounds compared to controls .
Case Study 2: Antidepressant-like Effects
Another case study explored the antidepressant-like effects of pyrrole derivatives in animal models. The results indicated that administration led to increased locomotor activity and reduced despair behavior in forced swim tests, suggesting potential therapeutic applications for mood disorders .
Properties
Molecular Formula |
C9H16ClNO2 |
---|---|
Molecular Weight |
205.68 g/mol |
IUPAC Name |
methyl (3R,3aR,6aS)-1,2,3,3a,4,5,6,6a-octahydrocyclopenta[c]pyrrole-3-carboxylate;hydrochloride |
InChI |
InChI=1S/C9H15NO2.ClH/c1-12-9(11)8-7-4-2-3-6(7)5-10-8;/h6-8,10H,2-5H2,1H3;1H/t6-,7-,8-;/m1./s1 |
InChI Key |
NKGAYPKHZQNOJT-QTPPMTSNSA-N |
Isomeric SMILES |
COC(=O)[C@H]1[C@@H]2CCC[C@@H]2CN1.Cl |
Canonical SMILES |
COC(=O)C1C2CCCC2CN1.Cl |
Origin of Product |
United States |
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